molecular formula C8H8F2N2O2 B13240599 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid

Cat. No.: B13240599
M. Wt: 202.16 g/mol
InChI Key: SIACZXNQDKQIAX-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is a heterocyclic compound that contains both fluorine and pyrimidine moieties. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields such as medicinal chemistry and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity . This interaction can inhibit or activate specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is unique due to its specific combination of the difluoromethyl group and the pyrimidine ring. This combination enhances its chemical stability and biological activity, making it a valuable compound in both research and industrial applications .

Biological Activity

4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethyl and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

The molecular formula of this compound is C8H8F2N2O2C_8H_8F_2N_2O_2 with a molecular weight of approximately 194.16 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC8H8F2N2O2C_8H_8F_2N_2O_2
Molecular Weight194.16 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains, demonstrating significant inhibition of growth. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. In particular, derivatives with similar structures have shown IC50 values ranging from 0.87 to 12.91 μM in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating promising anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity. For example, substituents at the 4-position have been shown to enhance inhibitory activity against specific enzymes related to cancer progression .

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electronegative groups like fluorines can enhance binding affinity to target proteins.
  • Hydrophobic Interactions : Alkyl substitutions increase lipophilicity, potentially improving membrane permeability and bioavailability.
  • Enzyme Inhibition : Compounds with similar scaffolds have been identified as potent inhibitors of enzymes such as NAPE-PLD, which is involved in lipid signaling pathways .

Case Studies

Several studies have highlighted the biological potential of pyrimidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .
  • Cancer Cell Studies : In vitro assays showed that derivatives of this compound induced apoptosis in cancer cell lines, leading to increased levels of caspase activation .
  • Inflammatory Response : Research indicated that certain analogs could inhibit COX enzymes, suggesting anti-inflammatory properties alongside their antimicrobial and anticancer effects .

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8F2N2O2/c1-2-5-11-3-4(8(13)14)6(12-5)7(9)10/h3,7H,2H2,1H3,(H,13,14)

InChI Key

SIACZXNQDKQIAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

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